BenchChemオンラインストアへようこそ!

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

Cross-coupling Sonogashira Suzuki–Miyaura

Procure 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide (CAS 2034397-56-1) for integrated synthetic utility. Unlike non-halogenated or fluoro analogs, its ortho-bromine serves as a strategic diversification handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library expansion from a single batch. The unique methoxyalkyl tail modulates lipophilicity (est. logP ~2.5) for matched-pair DMPK profiling, while the distinctive 79Br:81Br isotopic doublet provides an unambiguous MS fingerprint for bioanalytical assay development. Ideal for medicinal chemistry and SAR campaigns requiring a multi-modal building block.

Molecular Formula C12H18BrNO4S
Molecular Weight 352.24
CAS No. 2034397-56-1
Cat. No. B2667822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide
CAS2034397-56-1
Molecular FormulaC12H18BrNO4S
Molecular Weight352.24
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC=CC=C1Br)(COC)OC
InChIInChI=1S/C12H18BrNO4S/c1-12(18-3,9-17-2)8-14-19(15,16)11-7-5-4-6-10(11)13/h4-7,14H,8-9H2,1-3H3
InChIKeyKWGUOOZKVJUFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide (CAS 2034397-56-1): Core Identity and Procurement-Relevant Classification


2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide (CAS 2034397-56-1) is a synthetic benzenesulfonamide derivative with the molecular formula C12H18BrNO4S and a molecular weight of 352.25 g/mol . The compound features an ortho-bromo substituent on the phenyl ring and a distinctive N-(2,3-dimethoxy-2-methylpropyl) side chain. It belongs to the broader class of substituted benzenesulfonamides, which are widely employed as synthetic building blocks and pharmacophore scaffolds in medicinal chemistry [1]. Unlike simpler benzenesulfonamides, this compound combines three functional domains—an aryl bromide cross-coupling handle, a sulfonamide hydrogen-bond donor/acceptor, and a methoxyalkyl tail that modulates lipophilicity—making it a structurally differentiated candidate for reaction optimization and structure–activity relationship (SAR) exploration.

Why a Generic Benzenesulfonamide Cannot Replace 2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide in Synthesis or Screening


Benzenesulfonamides as a class are frequently treated as interchangeable building blocks, yet the presence and position of the bromine substituent and the specific N-alkyl chain critically determine reactivity, physicochemical properties, and biological profile. Non-halogenated analogs such as N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide (CAS 2034331-69-4) lack the aryl bromide necessary for palladium-catalyzed cross-coupling and cannot participate in Sonogashira, Suzuki–Miyaura, or Buchwald–Hartwig reactions without additional functionalization [1]. Conversely, 2-bromobenzenesulfonamide (CAS 92748-09-9) carries the bromide but lacks the N-alkyl chain; its XLogP3 of 0.8 [2] renders it substantially more hydrophilic than the target compound (estimated logP ~2.5), leading to divergent solubility, membrane permeability, and chromatographic behavior. Fluorinated analogs such as N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide (CAS 2034586-32-6) share the same N-alkyl tail but replace bromine with fluorine (ACD/LogP 1.74 ), forfeiting the heavy-atom effect and the distinct reactivity of the C–Br bond in radical or oxidative addition chemistry. Simple procurement of any “benzenesulfonamide” therefore fails to replicate the integrated property set required for synthetic methodology development or SAR campaigns.

Quantitative Differentiation Evidence for 2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide vs. Closest Analogs


Cross-Coupling Competence: 2-Bromo Substituent Enables Sonogashira and Suzuki–Miyaura Reactivity Absent in Non-Halogenated Analogs

The ortho-bromo substituent of the target compound permits palladium-catalyzed Sonogashira coupling with terminal alkynes, a transformation that is mechanistically inaccessible to the non-halogenated analog N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide (CAS 2034331-69-4). Literature on the broader class of 2-bromobenzenesulfonamides reports that Sonogashira coupling–cyclization sequences proceed in excellent yields under standard conditions (Pd(PPh3)2Cl2, CuI, DMF, 70 °C, 7 h) [1]. In contrast, the non-halogenated analog requires pre-functionalization (e.g., directed ortho-metalation or halogenation) prior to any cross-coupling step, adding synthetic steps and reducing overall atom economy.

Cross-coupling Sonogashira Suzuki–Miyaura Building block Aryl bromide

Lipophilicity Modulation: Predicted LogP Differential of ~0.8–1.1 Log Units vs. 3-Fluoro and Unsubstituted Analogs

The 2-bromo substituent contributes a Hansch aromatic π constant of +0.86, compared with +0.14 for fluorine at the 3-position [1]. Applying the additivity principle to the experimentally predicted ACD/LogP of 1.74 for N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide (CAS 2034586-32-6) , the estimated logP of the 2-bromo target compound is approximately 2.46 (1.74 – 0.14 + 0.86 = 2.46). The unsubstituted parent 2-bromobenzenesulfonamide (CAS 92748-09-9) has an XLogP3 of 0.8 [2], indicating that the N-(2,3-dimethoxy-2-methylpropyl) tail contributes an incremental ~1.7 log units to lipophilicity. The target compound thus occupies a distinct lipophilicity window (estimated logP ~2.5) that differentiates it from both the more polar 3-fluoro analog (logP 1.74) and the highly polar unsubstituted sulfonamide (logP 0.8).

Lipophilicity LogP Hansch π Permeability ADME

Molecular Weight and Heavy-Atom Effect: 352.25 g/mol Target vs. 291.34 g/mol 3-Fluoro Analog – Implications for MS Detection and PK

The molecular weight of the target compound (352.25 g/mol ) is 60.91 g/mol higher than that of the 3-fluoro analog N-(2,3-dimethoxy-2-methylpropyl)-3-fluorobenzenesulfonamide (291.34 g/mol ). This difference arises from replacement of fluorine (atomic weight 19.00) with bromine (atomic weight 79.90). The bromine atom additionally produces a characteristic 1:1 isotopic doublet (79Br:81Br) in mass spectra, providing a distinct mass spectrometry signature that facilitates identification and quantification in complex biological matrices—a feature absent in fluorinated analogs. The higher molecular weight also exceeds the mean MW of typical oral drugs (~350 Da), suggesting the compound may be situated at the upper boundary of favorable oral bioavailability space, making it useful as a probe for studying molecular weight-dependent pharmacokinetic effects within a congeneric series.

Molecular weight Heavy atom Mass spectrometry Pharmacokinetics Isotopic pattern

Ortho-Substitution Architecture: 2-Bromo Regiochemistry Enables Intramolecular C–H Arylation to Dibenzosultams

The ortho-bromo substitution pattern is critical for intramolecular direct C–H arylation reactions that form dibenzosultams—fused heterocyclic scaffolds of pharmaceutical interest. Published methodology using N-aryl- or N-benzyl-2-halobenzenesulfonamides with HCOONa·2H2O in DMSO yields six- or seven-membered dibenzosultams [1]. The target compound, bearing both the ortho-bromo group and a functionalized N-alkyl chain, is theoretically a competent substrate for such cascade C–H activation/cyclization sequences. Analogs with the bromine at the 3- or 4-position (e.g., 4-bromo-N,N-bis(2-methoxyethyl)benzenesulfonamide, CAS 714237-11-3 ) cannot undergo ortho-directed intramolecular arylation and instead require alternative, often lower-yielding cyclization strategies.

Intramolecular arylation Dibenzosultam C–H activation Regiochemistry Cyclization

Evidence-Backed Research and Industrial Application Scenarios for 2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide


Palladium-Catalyzed Library Synthesis via Sonogashira or Suzuki–Miyaura Cross-Coupling

The ortho-bromo substituent of 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide serves as an entry point for diversifying the aryl ring via palladium-catalyzed cross-coupling. Published methodology confirms that 2-bromobenzenesulfonamides are competent substrates for Sonogashira coupling with terminal alkynes, yielding alkynylated products that can undergo subsequent cyclization to benzosultams [1]. By employing different coupling partners (arylboronic acids, amines, alkynes), a single batch of the target compound can generate dozens of analogs for SAR exploration, eliminating the need to synthesize each derivative de novo—a strategic advantage over non-halogenated benzenesulfonamides that lack this diversification handle.

Matched Molecular Pair Analysis for Lipophilicity-Driven ADME Optimization

The estimated logP of ~2.46 for the 2-bromo analog (derived from measured ACD/LogP of the 3-fluoro analog at 1.74 plus Hansch π correction [1]) places it in a property space distinct from both the more polar fluoro analog and the highly polar unsubstituted sulfonamide (XLogP3 0.8) [2]. This logP gradient within a conserved scaffold allows drug metabolism and pharmacokinetics (DMPK) scientists to systematically probe the relationship between lipophilicity and key ADME parameters—such as microsomal stability, plasma protein binding, and Caco-2 permeability—using a true matched pair design, thereby decoupling steric effects from electronic effects.

Mass Spectrometry-Based Bioanalytical Method Development Leveraging the Bromine Isotopic Signature

The characteristic 79Br:81Br isotopic doublet (1:1 ratio, Δm = 2 Da) provides an unmistakable mass spectrometry fingerprint that simplifies qualitative identification and quantitative MRM method development in complex biological matrices [1]. Unlike the 3-fluoro analog (monoisotopic, no distinctive isotopic pattern), the target compound can be tracked with high specificity in pharmacokinetic studies, tissue distribution analyses, and metabolite profiling, reducing interference from endogenous background signals and improving lower limits of quantification.

Synthesis of Fused Benzosultam Scaffolds via Intramolecular C–H Arylation

The ortho-bromo architecture of the target compound makes it a candidate substrate for intramolecular direct C–H arylation to form dibenzosultams—privileged heterocyclic cores found in bioactive molecules targeting urotensin-II receptors and other GPCRs [1]. Published protocols using HCOONa·2H2O in DMSO with palladium catalysis have demonstrated successful six- and seven-membered sultam formation from N-aryl- and N-benzyl-2-bromobenzenesulfonamides, providing a template method for cyclizing the target compound into novel fused-ring systems for screening library expansion.

Quote Request

Request a Quote for 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.